molecular formula C5H7NO4S B240834 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione CAS No. 353467-32-0

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B240834
CAS No.: 353467-32-0
M. Wt: 177.18 g/mol
InChI Key: XNYJWZMBJIYSED-UHFFFAOYSA-N
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Description

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The compound is purified using techniques such as recrystallization, distillation, or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as diabetes and cancer.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate cellular signaling pathways, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane
  • 5,5-Bis(hydroxymethyl)hydrofuroin
  • 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one

Uniqueness

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYJWZMBJIYSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(=O)S1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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